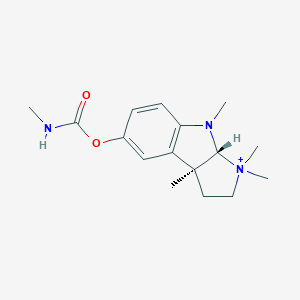
1-Methylphysostigmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ニトロソジブチルアミンは、ニトロソアミン類に属する化学化合物であり、アミンに結合したニトロソ基の存在が特徴です。 この化合物は、潜在的な発がん性を持つことが知られており、さまざまな工業製品や医薬品に不純物として存在することがよくあります . 黄色で油状の液体で、分子式はC8H18N2O、分子量は158.24 g/molです .
準備方法
合成経路と反応条件
N-ニトロソジブチルアミンは、ジブチルアミンのニトロソ化によって合成することができます。 反応は通常、制御された温度条件下で、塩酸などの酸の存在下、亜硝酸ナトリウムなどのニトロソ化剤を用いて行われます . 一般的な反応式は次のとおりです。
C8H19N+NaNO2+HCl→C8H18N2O+NaCl+H2O
工業的製造方法
工業的な設定では、N-ニトロソジブチルアミンの製造は、同様のニトロソ化反応をより大規模に行います。 このプロセスは、化合物の発がん性のために、望ましくない副生成物の生成を最小限に抑え、生産環境の安全を確保するために、反応条件を厳密に管理する必要があります {_svg_4}.
化学反応解析
反応の種類
N-ニトロソジブチルアミンは、次のようなさまざまな化学反応を起こします。
酸化: 対応するニトロソ化合物に酸化することができます。
還元: アミンに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
酸化: ニトロソ化合物の生成。
還元: ジブチルアミンの生成。
科学研究での応用
N-ニトロソジブチルアミンは、その発がん性のために、主に科学研究で使用されています。それは、ニトロソアミン誘発発がんのメカニズムを研究するためのモデル化合物として役立ちます。 さらに、医薬品や環境試料中のニトロソアミンを検出するための分析方法の開発と検証にも使用されます .
化学反応の分析
Types of Reactions
N-Nitrosodibutylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of dibutylamine.
Substitution: Formation of various substituted amines depending on the reagents used.
科学的研究の応用
Neurodegenerative Diseases
1-Methylphysostigmine is primarily studied for its ability to enhance cholinergic transmission by inhibiting AChE, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism is particularly relevant in the context of Alzheimer's disease (AD), where cholinergic deficits are prominent.
- Clinical Studies : Research has shown that physostigmine derivatives can lead to mild improvements in memory and cognitive function in AD patients. For example, studies indicate that this compound may produce similar effects to physostigmine but with potentially reduced side effects due to its modified structure .
- Mechanism of Action : As a reversible AChE inhibitor, this compound acts by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling. This action is crucial in mitigating symptoms associated with cognitive decline .
Antidote for Anticholinergic Poisoning
This compound serves as an antidote for anticholinergic toxicity, which can occur from overdoses of medications that block acetylcholine receptors. Its ability to restore cholinergic function makes it a valuable therapeutic agent in emergency medicine.
- Case Studies : The efficacy of physostigmine and its derivatives has been documented in cases of anticholinergic poisoning, demonstrating rapid reversal of symptoms .
Enhanced Delivery Mechanisms
Research indicates that this compound can be utilized in innovative drug delivery systems aimed at improving the bioavailability of therapeutics targeting the central nervous system (CNS).
- Intranasal Delivery : Studies have explored intranasal formulations containing this compound, leveraging its ability to bypass the blood-brain barrier effectively. This method could enhance the pharmacokinetic profile of drugs used in treating neurological disorders .
- Combination Therapies : The compound has been investigated for use in combination with other agents to enhance therapeutic efficacy while minimizing side effects. For instance, combining it with folic acid has shown promise in enhancing cognitive function and reducing homocysteine levels associated with neurodegeneration .
Analytical Techniques
The development of high-performance liquid chromatography (HPLC) methods has been pivotal in studying this compound. These methods allow for precise quantification and monitoring of plasma levels, essential for understanding pharmacokinetics and ensuring safety during clinical applications.
- Method Validation : Recent studies have validated HPLC techniques for detecting low concentrations of this compound and its metabolites, providing reliable data for pharmacological research .
Case Studies and Data Tables
作用機序
N-ニトロソジブチルアミンの発がん性は、特にCYP2A6であるシトクロムP450酵素による代謝活性化に起因します。 化合物は、酵素的なα-ヒドロキシル化を受け、ジアゾニウムイオンを生成し、それはDNAをアルキル化して突然変異を引き起こす可能性があります . このDNA損傷は最終的に癌につながる可能性があります .
類似化合物の比較
類似化合物
N-ニトロソジメチルアミン: 高い肝毒性と発がん性で知られています.
N-ニトロソジエチルアミン: 同様の特性を持つ別の強力な発がん物質です.
N-ニトロソジイソプロピルアミン: これもまた、ヒトに対する発がん性が疑われています.
独自性
N-ニトロソジブチルアミンは、その特定の代謝経路と誘発するDNA損傷の種類においてユニークです。 他のニトロソアミンと発がん性特性を共有していますが、シトクロムP450酵素との特定の相互作用とそれに続くDNA付加物は、研究目的のために別個の化合物となっています .
類似化合物との比較
Similar Compounds
N-Nitrosodimethylamine: Known for its high hepatotoxicity and carcinogenicity.
N-Nitrosodiethylamine: Another potent carcinogen with similar properties.
N-Nitrosodiisopropylamine: Also a probable human carcinogen.
Uniqueness
N-Nitrosodibutylamine is unique in its specific metabolic pathways and the types of DNA damage it induces. While it shares carcinogenic properties with other nitrosamines, its specific interactions with cytochrome P450 enzymes and the resulting DNA adducts make it a distinct compound for research purposes .
特性
CAS番号 |
121843-39-8 |
|---|---|
分子式 |
C16H24N3O2+ |
分子量 |
290.38 g/mol |
IUPAC名 |
[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |
InChIキー |
HVEHGQRVGLFZTA-ZBFHGGJFSA-O |
SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
異性体SMILES |
C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
正規SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
同義語 |
1-methyl-PHY 1-methylphysostigmine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















